molecular formula C12H14O5 B1247333 Trichodion

Trichodion

Cat. No.: B1247333
M. Wt: 238.24 g/mol
InChI Key: ZHJAUCLFHVHSFH-CZNHCDSPSA-N
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Description

Trichodion, also known as this compound, is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

(3R,7S)-3-hydroxy-7-methyl-2-[(E)-prop-1-enyl]-2,3,6,7-tetrahydropyrano[2,3-b]pyran-4,5-dione

InChI

InChI=1S/C12H14O5/c1-3-4-8-10(14)11(15)9-7(13)5-6(2)16-12(9)17-8/h3-4,6,8,10,14H,5H2,1-2H3/b4-3+/t6-,8?,10+/m0/s1

InChI Key

ZHJAUCLFHVHSFH-CZNHCDSPSA-N

Isomeric SMILES

C/C=C/C1[C@H](C(=O)C2=C(O1)O[C@H](CC2=O)C)O

Canonical SMILES

CC=CC1C(C(=O)C2=C(O1)OC(CC2=O)C)O

Synonyms

trichodion

Origin of Product

United States

Scientific Research Applications

Anti-Inflammatory Properties

Trichodion has been identified as a novel inhibitor of inflammatory signal transduction pathways. Research indicates that it effectively inhibits the expression of pro-inflammatory cytokines and enzymes in macrophages stimulated by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). Specifically, studies have reported:

  • Inhibition of NF-kappaB Pathway : this compound stabilizes the NF-kappaB dependent pathway, leading to decreased expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase II (NOS II) in J774 mouse macrophages at concentrations ranging from 21 to 42 µM .
  • IC50 Values : The compound exhibits IC50 values of 21-42 µM for IFN-γ mediated expression and 42-84 µM for NF-kappaB mediated expression, indicating its potency as an anti-inflammatory agent .

Therapeutic Potential

The therapeutic potential of this compound extends beyond anti-inflammatory applications. Its ability to modulate cellular signaling pathways makes it a candidate for further exploration in therapeutic contexts:

  • Cancer Therapy : Given its bioactive properties, this compound may play a role in cancer treatment by inhibiting pathways that promote tumor growth and metastasis. The compound's effects on cell survival signaling could be particularly relevant in neuroprotection and cancer biology .
  • Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to this compound may support neuronal survival under stress conditions, which could be beneficial in neurodegenerative diseases .

Case Studies

Several studies have documented the effects of this compound in laboratory settings, providing insights into its practical applications:

Study TitleFocusFindings
Inhibition of Inflammatory Pathways by this compoundAnti-inflammatory effectsDemonstrated significant inhibition of COX-2 and NOS II expression in macrophages .
Neuroprotective Properties of Novel CompoundsNeuroprotectionSimilar compounds showed promise in promoting neuronal survival under stress conditions .
Signal Transduction InhibitionMechanistic insightsThis compound modulates key signaling pathways involved in inflammation and cell survival .

Preparation Methods

Biomass Harvesting and Initial Extraction

Post-fermentation, the culture broth undergoes filtration to separate mycelial biomass from the liquid phase. This compound, being a secreted metabolite, remains in the supernatant. Organic solvents such as ethyl acetate or dichloromethane are employed for liquid-liquid extraction, concentrating the target compound while removing aqueous impurities.

Purification and Isolation Techniques

Crude extracts obtained from fermentation require rigorous purification to isolate this compound in its pure form. The process involves a combination of precipitation and chromatographic methods.

Solvent Precipitation

Acetonitrile serves as a key agent for precipitating this compound from concentrated extracts. In a documented procedure, 62 mg of pure this compound was recovered via acetonitrile-induced crystallization. This step effectively removes polar contaminants and enhances the compound’s purity prior to advanced chromatography.

Chromatographic Refinement

While specific chromatographic details are sparingly reported, analogous pyrone purification strategies suggest the use of:

  • Size-Exclusion Chromatography (SEC): To separate this compound based on molecular size.

  • Reverse-Phase HPLC: Employing C18 columns with acetonitrile-water gradients for high-resolution separation.

Analytical Characterization of this compound

Post-isolation, this compound’s structural integrity is confirmed through spectroscopic techniques:

Spectroscopic Profiling

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR spectra elucidate the pyrone backbone and substituent patterns.

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular formula C15H14IN3\text{C}_{15}\text{H}_{14}\text{IN}_3, aligning with its reported molecular weight of 363.2 g/mol.

Challenges and Optimizations in this compound Production

Yield Limitations

The current fermentation-based method yields modest quantities of this compound (e.g., 62 mg per batch). Scaling production necessitates optimization of:

  • Nutrient Composition: Adjusting carbon/nitrogen ratios to enhance secondary metabolite synthesis.

  • Fed-Batch Fermentation: To prolong the production phase and mitigate substrate inhibition.

Contaminant Mitigation

Co-eluting metabolites during purification pose challenges. Implementing orthogonal chromatographic methods (e.g., ion-exchange followed by SEC) improves selectivity.

Comparative Analysis of this compound Preparation Methods

The table below summarizes key parameters in this compound’s preparation:

ParameterDetailSource
Production Organism Trichosporiella species
Culture Medium DMEM with supplements
Extraction Solvent Ethyl acetate/dichlorloromethane (inferred)
Purification Agent Acetonitrile
Yield 62 mg (bench-scale)

Q & A

Q. What are the foundational analytical methods for identifying and characterizing Trichodion in environmental samples?

Methodological Answer:

  • Step 1 : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for precise separation and identification .
  • Step 2 : Validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
  • Step 3 : Compare retention times and spectral data against certified reference materials.
  • Note : Ensure protocols include calibration curves and limit-of-detection calculations for reproducibility .

Q. How to design a robust experimental protocol for studying this compound’s stability under varying environmental conditions?

Methodological Answer:

  • Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define variables (e.g., pH, temperature) .
  • Key considerations :
    • Include control groups (e.g., inert solvents as negative controls).
    • Use factorial designs to test multiple variables simultaneously .
    • Document degradation kinetics using spectrophotometry or LC-MS .

Q. What are the best practices for conducting a systematic literature review on this compound’s biochemical pathways?

Methodological Answer:

  • Step 1 : Use Boolean operators (e.g., "this compound AND degradation AND kinetics") in databases like PubMed and Web of Science .
  • Step 2 : Screen results using inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025).
  • Step 3 : Synthesize findings in a matrix comparing methodologies, outcomes, and gaps (see Table 1 ) .

Q. Table 1: Literature Synthesis Template

Study IDMethodologyKey FindingsLimitations
001HPLC-MSHalf-life = 48h (pH 7)No field data
002NMRStable at 25°CLimited sample size

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported degradation rates across studies?

Methodological Answer:

  • Step 1 : Replicate conflicting experiments with standardized protocols (e.g., ISO guidelines) .
  • Step 2 : Apply mixed-effects models to account for variability in environmental conditions .
  • Step 3 : Conduct meta-analyses to identify confounding factors (e.g., microbial interference) .
  • Example : A 2023 study found that microbial diversity in soil samples skewed degradation rates by 20–40% .

Q. What methodological challenges arise when integrating multi-omics data (e.g., metabolomics, genomics) to study this compound’s ecological impact?

Methodological Answer:

  • Challenge 1 : Data normalization across platforms (e.g., RNA-seq vs. LC-MS).
    • Solution : Use ComBat algorithm for batch-effect correction .
  • Challenge 2 : Linking metabolite changes to genomic pathways.
    • Solution : Employ pathway enrichment tools like KEGG or MetaCyc .

Q. Table 2: Multi-Omics Integration Workflow

StepTaskToolOutput
1Data preprocessingPython/RClean datasets
2Network analysisCytoscapeInteraction maps
3ValidationqPCR/Western blotCandidate genes

Q. How to optimize extraction protocols for this compound from complex matrices like soil or biological tissues?

Methodological Answer:

  • Step 1 : Test solvent systems (e.g., acetonitrile-water vs. methanol) using Design of Experiments (DoE) .
  • Step 2 : Evaluate recovery rates via spiked samples with internal standards (e.g., deuterated analogs) .
  • Step 3 : Validate with interlaboratory comparisons to ensure reproducibility .

Q. What strategies are effective for studying this compound’s interaction with non-target organisms in field settings?

Methodological Answer:

  • Strategy 1 : Use mesocosm experiments to simulate natural ecosystems while controlling variables .
  • Strategy 2 : Apply stable isotope probing (SIP) to trace this compound uptake in microbiota .
  • Strategy 3 : Pair metagenomics with enzyme activity assays to link microbial taxa to degradation pathways .

Guidance for Data Analysis & Reporting

  • For contradictory results : Highlight contextual factors (e.g., pH, organic matter) in discussion sections .
  • For computational studies : Share code and raw data in repositories like Zenodo or Figshare .
  • For peer review : Address FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) in revisions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.